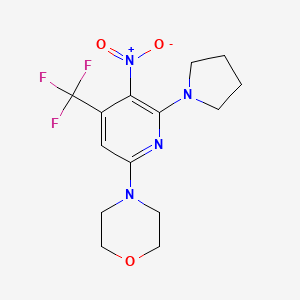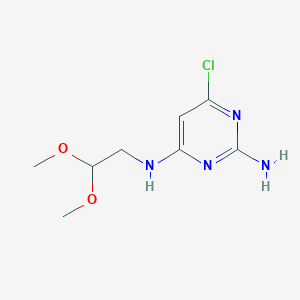![molecular formula C8H16Cl2N2S B1404845 [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1396759-29-7](/img/structure/B1404845.png)
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Vue d'ensemble
Description
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a versatile chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structural composition, which includes a thiazole ring substituted with an isopropyl group and an ethylamine side chain, making it a valuable building block in various fields of research.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . The specific targets can vary depending on the exact structure of the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The exact mode of action can depend on the specific structure of the thiazole derivative and its target.
Biochemical Pathways
Thiazole derivatives have been found to influence a range of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, pain perception, microbial growth, and cancer cell proliferation, among others.
Pharmacokinetics
Thiazole derivatives, in general, are known for their diverse biological activities and can exhibit a range of pharmacokinetic properties . The exact ADME properties can depend on factors such as the specific structure of the thiazole derivative, its formulation, and the route of administration.
Result of Action
Thiazole derivatives have been found to exert a variety of biological effects, depending on their specific targets and mode of action . These can include effects such as reducing inflammation, relieving pain, inhibiting microbial growth, and killing cancer cells.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of topoisomerase II by this compound prevents the re-ligation of DNA strands, causing the accumulation of DNA breaks and triggering apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit enzymes involved in nucleotide synthesis, leading to a decrease in DNA and RNA synthesis . This inhibition can affect cell proliferation and survival, making this compound a potential candidate for anticancer therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and topoisomerase II, leading to the induction of apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-bromoethylamine hydrobromide with 4-isopropylthiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the thiazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Applications De Recherche Scientifique
[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride finds applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
- [2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
- [2-(4-Propyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Uniqueness
Compared to similar compounds, [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride exhibits unique properties due to the presence of the isopropyl group on the thiazole ring. This substitution enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it more effective in certain applications.
Propriétés
IUPAC Name |
2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMILCPGLUOMVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)

![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)


![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)


